2-chloro-4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the reaction of 2-isopropyl-4-methylpyridin-3-amine with a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent forms an intermediate . This intermediate is then reacted with 2,6-dichloro-5-fluoronicotinamide to form another intermediate . The final product is obtained by reacting this intermediate with a second base .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . In addition, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 .Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoropyridines, have been used in the synthesis of various biologically active compounds
Mode of Action
Fluoropyridines, which share a similar structure, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines and related compounds have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine in the compound may influence its pharmacokinetic properties, as fluorine-containing substituents are commonly incorporated into medicinal compounds due to their potential to improve physical, biological, and environmental properties .
Result of Action
Fluoropyridines and related compounds have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse biological effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O/c19-14-9-12(20)4-5-13(14)18(27)23-8-7-22-16-10-17(25-11-24-16)26-15-3-1-2-6-21-15/h1-6,9-11H,7-8H2,(H,23,27)(H2,21,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOWYSWHVQCKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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